1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O2 It is characterized by the presence of a trifluoromethoxy group, a chloro group, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 4-chloro-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloro-2-(trifluoromethoxy)benzonitrile: Contains a nitrile group instead of a propan-2-one moiety.
Properties
Molecular Formula |
C10H8ClF3O2 |
---|---|
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-[4-chloro-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)4-7-2-3-8(11)5-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
HMFPZPNDEZONBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)OC(F)(F)F |
Origin of Product |
United States |
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